2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a natural product found in Trigonostemon bonianus and Trigonostemon lii with data available.
Brand Name: Vulcanchem
CAS No.: 17952-82-8
VCID: VC21040575
InChI: InChI=1S/C11H10N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-4,13H,5-6H2,(H,12,14)
SMILES: C1CNC(=O)C2=C1C3=CC=CC=C3N2
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one

CAS No.: 17952-82-8

Cat. No.: VC21040575

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one - 17952-82-8

Specification

Description 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a natural product found in Trigonostemon bonianus and Trigonostemon lii with data available.
CAS No. 17952-82-8
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
IUPAC Name 2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Standard InChI InChI=1S/C11H10N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-4,13H,5-6H2,(H,12,14)
Standard InChI Key FZHZQHNKCPJTNQ-UHFFFAOYSA-N
SMILES C1CNC(=O)C2=C1C3=CC=CC=C3N2
Canonical SMILES C1CNC(=O)C2=C1C3=CC=CC=C3N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator